molecular formula C27H18Br2Cl2N2O2 B11546584 2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)

2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)

Cat. No.: B11546584
M. Wt: 633.2 g/mol
InChI Key: SOKYWLOUQVHLKF-UHFFFAOYSA-N
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Description

4-BROMO-2-[(E)-{[4-({4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-CHLOROPHENOL is a complex organic compound with the molecular formula C27H20Br2N2O2 and a molecular weight of 564.281 g/mol . This compound is characterized by its multiple halogen substitutions and phenolic groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[4-({4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-CHLOROPHENOL typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-{[4-({4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-CHLOROPHENOL undergoes various types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the imine groups would yield corresponding amines.

Scientific Research Applications

4-BROMO-2-[(E)-{[4-({4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-CHLOROPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[4-({4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-CHLOROPHENOL involves its interaction with specific molecular targets and pathways. The compound’s phenolic and imine groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The halogen atoms may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-[(E)-{[4-({4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-6-CHLOROPHENOL is unique due to its combination of multiple halogen atoms, phenolic groups, and imine functionalities. This unique structure provides it with distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C27H18Br2Cl2N2O2

Molecular Weight

633.2 g/mol

IUPAC Name

4-bromo-2-[[4-[[4-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-6-chlorophenol

InChI

InChI=1S/C27H18Br2Cl2N2O2/c28-20-10-18(26(34)24(30)12-20)14-32-22-5-1-16(2-6-22)9-17-3-7-23(8-4-17)33-15-19-11-21(29)13-25(31)27(19)35/h1-8,10-15,34-35H,9H2

InChI Key

SOKYWLOUQVHLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Cl)O)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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